(S)-(+)-2-Phenylglycinol

Catalog No.
S1483790
CAS No.
20989-17-7
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-Phenylglycinol

CAS Number

20989-17-7

Product Name

(S)-(+)-2-Phenylglycinol

IUPAC Name

(2S)-2-amino-2-phenylethanol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1

InChI Key

IJXJGQCXFSSHNL-MRVPVSSYSA-N

SMILES

C1=CC=C(C=C1)C(CO)N

Synonyms

L-(+)-a-Phenylglcinol; L-β-Amino-phenethyl Alcohol; (+)-(S)-2-Amino-2-phenylethanol; (1S)-2-Amino-2-phenylethanol; (2S)-Phenylglycinol; (S)-(+)-2-Phenylglycinol; (S)-.beta.-Aminobenzeneethanol; [(S)-2-Hydroxy-1-phenylethyl]amine;

Canonical SMILES

C1=CC=C(C=C1)C(CO)N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)N

Synthesis of chiral pharmaceuticals and bioactive compounds

Due to its chirality, (S)-(+)-2-Phenylglycinol can serve as a valuable chiral building block for the synthesis of various pharmaceuticals and bioactive compounds. Its ability to induce chirality in other molecules makes it a crucial tool in asymmetric synthesis. Several studies have explored its use in the synthesis of:

  • Antiviral drugs: (S)-(+)-2-Phenylglycinol has been used as a starting material for the synthesis of HIV protease inhibitors, a class of drugs used to treat HIV/AIDS. []
  • Antidepressants: Research suggests that the compound may hold potential in developing novel antidepressants due to its interaction with neurotransmitter systems in the brain. []
  • Other bioactive molecules: Its applications extend to the synthesis of various other bioactive compounds, including antibiotics, anticonvulsants, and anti-inflammatory agents.

Studies on protein interactions and enzyme activity

(S)-(+)-2-Phenylglycinol has been employed in research investigating protein interactions and enzyme activity. Its structural similarity to natural amino acids allows researchers to probe specific interactions between proteins and enzymes. Some examples include:

  • Understanding protein folding: Studies have utilized (S)-(+)-2-Phenylglycinol to study protein folding mechanisms and the factors influencing protein stability. []
  • Investigating enzyme-substrate interactions: The compound can be employed to investigate the binding and catalytic activity of enzymes, providing insights into their function and potential drug development.

Material science applications

Recent research has explored the potential applications of (S)-(+)-2-Phenylglycinol in the field of material science. Its unique properties, including chirality and self-assembly capabilities, make it a promising candidate for developing:

  • Chiral materials: The compound's chirality can be exploited to create chiral materials with unique properties, such as those used in asymmetric catalysis or separation technologies.
  • Supramolecular assemblies: The self-assembling nature of (S)-(+)-2-Phenylglycinol allows for the formation of supramolecular assemblies with specific functionalities, potentially useful in various material applications.

(S)-(+)-2-Phenylglycinol is a chiral amino alcohol with the molecular formula C8H11NOC_8H_{11}NO and a molecular weight of 137.18 g/mol. This compound is characterized by its phenyl group attached to the second carbon of the glycinol structure, which contributes to its unique properties. It exists in a single enantiomeric form, making it valuable in asymmetric synthesis and chiral resolution processes .

, particularly in the formation of chiral ligands and catalysts. One notable reaction involves its use as a precursor in the synthesis of bisoxazolines, which are important in asymmetric catalysis. Additionally, it can react with aldehydes to form imines or can be involved in condensation reactions .

The biological activity of (S)-(+)-2-Phenylglycinol has been explored in several studies. It exhibits potential neuroprotective effects and has been investigated for its role in modulating neurotransmitter systems. Its structure allows it to interact with biological targets, making it a compound of interest in medicinal chemistry .

(S)-(+)-2-Phenylglycinol can be synthesized through various methods, including:

  • Reduction of Phenylglycine: The starting material can be reduced using suitable reducing agents.
  • Asymmetric Synthesis: Utilizing chiral catalysts to ensure the formation of the desired enantiomer.
  • Resolution Techniques: Employing chiral resolving agents to separate enantiomers from racemic mixtures .

This compound is widely used in:

  • Peptide Synthesis: As a building block for creating peptides due to its amino alcohol functionality.
  • Chiral Ligand Formation: In asymmetric synthesis and catalysis, particularly for producing pharmaceuticals.
  • Research: As a standard reference material in various chemical analyses and studies on chirality .

Interaction studies involving (S)-(+)-2-Phenylglycinol have shown its potential to bind with various biological macromolecules. These interactions can influence enzymatic activity and receptor binding, highlighting its significance in drug design and development. Research has indicated that its stereochemistry plays a crucial role in these interactions, affecting potency and efficacy .

Several compounds share structural similarities with (S)-(+)-2-Phenylglycinol, including:

Compound NameStructure TypeUnique Features
2-AminophenolAmino phenolExhibits different reactivity due to the hydroxyl group.
(R)-(-)-2-PhenylglycinolEnantiomerOpposite chirality affects biological activity.
PhenylalanineAmino acidLarger side chain influences solubility and interaction profiles.

(S)-(+)-2-Phenylglycinol's uniqueness lies in its specific chiral configuration, which allows it to participate effectively in asymmetric synthesis and biological interactions that other similar compounds may not achieve .

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(+)-2-Phenylglycinol
(R)-(+)-2-Phenylglycinol

Dates

Modify: 2023-08-15

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